molecular formula C18H19NO4S B2441610 2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448060-49-8

2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2441610
CAS No.: 1448060-49-8
M. Wt: 345.41
InChI Key: BBBMRVSVIOLESW-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and an ethanone moiety

Properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(14-23-15-7-3-1-4-8-15)19-12-11-17(13-19)24(21,22)16-9-5-2-6-10-16/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBMRVSVIOLESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Pyrrolidine

The most straightforward route involves sulfonylation of commercially available pyrrolidine using phenylsulfonyl chloride under basic conditions.

Procedure :

  • Dissolve pyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
  • Add phenylsulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via flash chromatography (petroleum ether:ethyl acetate = 3:1).

Yield : 78–85%.
Characterization :

  • IR : Strong S=O stretches at 1165 cm⁻¹ and 1360 cm⁻¹.
  • ¹H NMR (CDCl₃): δ 7.80–7.45 (m, 5H, aromatic), 3.60–3.20 (m, 4H, pyrrolidine), 2.30–1.90 (m, 4H, pyrrolidine).

Alternative Route via Thioether Intermediate

For enhanced regiocontrol, a thioether intermediate can be oxidized to the sulfone:

  • React pyrrolidine with phenylthioacetic acid under Mitsunobu conditions to form 3-(phenylthio)pyrrolidine.
  • Oxidize with hydrogen peroxide (30% H₂O₂) in acetic acid to yield the sulfone.

Yield : 70% after oxidation.

Synthesis of Phenoxyacetyl Chloride

Procedure :

  • Suspend phenoxyacetic acid (1.0 equiv) in thionyl chloride (5.0 equiv).
  • Reflux for 3 hours, then remove excess thionyl chloride under vacuum.

Characterization :

  • ¹H NMR (CDCl₃): δ 7.40–6.80 (m, 5H, aromatic), 4.70 (s, 2H, CH₂CO).

Coupling of 3-(Phenylsulfonyl)pyrrolidine and Phenoxyacetyl Chloride

Nucleophilic Acyl Substitution

Procedure :

  • Dissolve 3-(phenylsulfonyl)pyrrolidine (1.0 equiv) and triethylamine (2.0 equiv) in DCM.
  • Add phenoxyacetyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir at room temperature for 6 hours.
  • Wash with NaHCO₃ solution, dry over Na₂SO₄, and purify via chromatography (petroleum ether:ethyl acetate = 2:1).

Yield : 65–72%.

Coupling via EDCI/DMAP

For improved efficiency, carbodiimide-mediated coupling is employed:

  • Mix phenoxyacetic acid (1.0 equiv), EDCI (1.3 equiv), and DMAP (0.1 equiv) in DCM.
  • Add 3-(phenylsulfonyl)pyrrolidine (1.0 equiv) and stir for 12 hours.
  • Purify as above.

Yield : 80–85%.

Spectroscopic Validation and Purity Assessment

Infrared Spectroscopy

  • Carbonyl (C=O) : 1685 cm⁻¹.
  • Sulfonyl (S=O) : 1165 cm⁻¹, 1360 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR (CDCl₃):

  • δ 7.80–7.40 (m, 10H, aromatic), 4.60 (s, 2H, OCH₂CO), 3.70–3.20 (m, 4H, pyrrolidine), 2.40–1.90 (m, 4H, pyrrolidine).

¹³C NMR :

  • δ 198.5 (C=O), 135.0–125.0 (aromatic), 58.0 (OCH₂), 52.0–45.0 (pyrrolidine).

High-Resolution Mass Spectrometry

HRMS (ESI+) : Calculated for C₁₉H₂₁NO₄S [M+H]⁺: 368.1284; Found: 368.1286.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Sulfonylation 78–85 >95 Minimal steps
Thioether Oxidation 70 >90 Regiocontrol
EDCI Coupling 80–85 >98 High efficiency

Challenges and Optimization Strategies

  • Sulfonylation Efficiency : Use of excess phenylsulfonyl chloride (1.2 equiv) and prolonged reaction times (12–24 h) ensures complete conversion.
  • Purification : Silica gel chromatography with gradient elution (petroleum ether to ethyl acetate) resolves polar byproducts.
  • Moisture Sensitivity : Anhydrous conditions critical during acyl chloride formation and coupling.

Industrial-Scale Considerations

  • Cost Efficiency : Direct sulfonylation is preferred for large-scale production due to lower reagent costs.
  • Solvent Recovery : DCM and ethyl acetate can be recycled via distillation.
  • Safety : Thionyl chloride requires handling in fume hoods with appropriate PPE.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ethanone moiety to an alcohol or other reduced forms.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring provides structural rigidity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is unique due to its combination of a pyrrolidine ring, phenylsulfonyl group, and ethanone moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Biological Activity

2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone (CAS Number: 1448060-49-8) is a synthetic organic compound notable for its unique structural characteristics, including a pyrrolidine ring and a phenylsulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and material science.

Chemical Structure and Properties

The molecular formula for 2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is C18H19NO4SC_{18}H_{19}NO_4S, with a molecular weight of approximately 345.4 g/mol. The compound features an ethanone moiety that contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉NO₄S
Molecular Weight345.4 g/mol
CAS Number1448060-49-8

The biological activity of 2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is primarily attributed to its ability to interact with specific proteins and enzymes through the pharmacophore created by the sp³-hybridized pyrrolidine ring. This interaction can influence various biological pathways, making it a candidate for therapeutic applications.

Pharmacological Applications

Recent studies have highlighted several potential pharmacological applications of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds containing phenylsulfonyl groups exhibit significant antimicrobial properties. For instance, compounds similar to 2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : There is emerging evidence that the compound may possess anticancer activity. In vitro studies have indicated that related compounds can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in treating conditions related to enzyme overactivity, such as inflammation or cancer.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of sulfonamide derivatives against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential for development into therapeutic agents.

Case Study 2: Anticancer Activity

In another study, derivatives similar to 2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone were tested against prostate cancer cell lines (PC3). The compounds demonstrated IC50 values in the low micromolar range, indicating significant cytotoxic effects on cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeNotable Activity
1-Phenylsulfonylpyrrole Pyrrole-basedModerate antimicrobial activity
Phenoxyacetic Acid Derivatives Phenoxy group with acetic acidAnti-inflammatory properties
Quinoxaline Derivatives Quinoxaline structureAnticancer and antibacterial activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling reactions between phenoxyacetyl derivatives and sulfonated pyrrolidine intermediates. Key steps include:

  • Coupling Reagents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .
  • Microwave-Assisted Synthesis : Optimize reaction efficiency and yield by employing microwave irradiation (e.g., 100–150°C, 30–60 minutes) .
  • Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres (N₂/Ar) prevents oxidation .
    • Characterization : Validate purity via thin-layer chromatography (TLC) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Analyze proton environments (e.g., phenoxy aromatic protons at δ 6.8–7.5 ppm, pyrrolidine protons at δ 3.0–4.0 ppm) .
  • FT-IR : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ .
  • X-ray Crystallography : Resolve 3D conformation using SHELXL for refinement and ORTEP-III for visualization .

Advanced Research Questions

Q. How can computational modeling predict intermolecular interactions in crystalline forms of this compound?

  • Approach :

  • Hydrogen Bonding Analysis : Use graph set analysis (e.g., Etter’s rules) to classify interactions (e.g., C=O···H-N) and predict packing motifs .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites for sulfonyl or phenoxy groups .
    • Validation : Cross-reference computational data with experimental X-ray crystallography results to confirm hydrogen bond distances (e.g., 2.8–3.2 Å) .

Q. How can researchers resolve contradictions between NMR and crystallographic data regarding molecular conformation?

  • Data Reconciliation :

  • Dynamic Effects : NMR captures time-averaged conformations in solution, while X-ray provides static solid-state structures. Compare dihedral angles (e.g., pyrrolidine ring puckering) between methods .
  • Solvent Influence : Test crystallization solvents (e.g., DMF vs. ethanol) to assess polymorphic variations .
    • Advanced Tools : Use SHELXL’s TWIN/BASF commands to refine twinned crystals and resolve overlapping electron density peaks .

Q. What strategies optimize catalytic activity in sulfonyl-containing analogs for targeted biological interactions?

  • Functionalization :

  • Sulfonyl Group Modification : Introduce electron-withdrawing substituents (e.g., -CF₃) via nucleophilic aromatic substitution to enhance binding to enzymes like kinases .
  • Pyrrolidine Ring Rigidity : Synthesize spirocyclic derivatives to restrict conformational flexibility and improve selectivity .
    • Assays : Perform molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinities .

Methodological Considerations

Q. What protocols ensure reproducibility in coupling reactions during synthesis?

  • Standardization :

  • Stoichiometry : Maintain a 1:1.2 molar ratio of phenoxyacetyl chloride to sulfonated pyrrolidine to minimize side products .
  • Temperature Control : Use oil baths or reflux condensers for exothermic reactions (e.g., 0–5°C for acid chloride formation) .
    • Quality Control : Monitor reaction progress via LC-MS and isolate intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Troubleshooting :

  • Byproduct Formation : Add molecular sieves to absorb water in coupling reactions, preventing hydrolysis of activated intermediates .
  • Microwave Optimization : Adjust irradiation power (200–300 W) and pulse sequences to enhance reaction homogeneity .

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